molecular formula C18H14N2O5 B2768204 Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate CAS No. 2416245-91-3

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate

Cat. No. B2768204
CAS RN: 2416245-91-3
M. Wt: 338.319
InChI Key: ADSWWLJDUYYURG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate, also known as MI-773, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment. The compound belongs to the family of MDM2 inhibitors, which are designed to block the interaction between MDM2 and p53, a tumor suppressor protein. The inhibition of this interaction leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Benzimidazo [2,1-a]isoquinolin-6(5H)-ones Synthesis

Benzimidazo [2,1-a]isoquinolin-6(5H)-ones constitute a unique class of tetracyclic N-heterocycles found in biologically active natural products, pharmaceutical compounds, and functional materials . Researchers have explored several synthetic routes for their preparation. Notably, the use of N-methacryloyl-2-phenylbenzoimidazoles in constructing benzimidazo [2,1-a]isoquinolin-6(5H)-ones via radical strategies has gained prominence. These methods offer versatility, straightforward raw material preparation, and mild reaction conditions .

Transition-Metal-Free Synthesis of 4-Amino Isoquinolin-1(2H)-ones

A recent development involves a facile and transition-metal-free method for synthesizing 4-amino isoquinolin-1(2H)-ones. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, dehydrogenation–aromatization, and tautamerization process. This approach yields 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .

Precision Fiber Optic Inertial Measurement/Navigation Units

While not directly related to biological applications, EN300-7543066 has relevance in precision fiber optic inertial measurement/navigation units (IMUs). These IMUs provide higher accuracy for navigation and positioning systems, making them suitable for aerospace, defense, and robotics applications .

Evaluating Treatment Efficacy in Wastewater Wetlands

EN300-7543066 has been studied in the context of wastewater treatment wetlands. Researchers assess its removal efficacy using both chemical analysis of conventional wastewater parameters and treatment indicator chemicals (such as caffeine, ibuprofen, and diclofenac). Additionally, in vitro bioassays provide insights into treatment effectiveness .

properties

IUPAC Name

methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-16(21)7-4-13-3-6-15(25-13)18(23)20-12-2-5-14-11(10-12)8-9-19-17(14)22/h2-10H,1H3,(H,19,22)(H,20,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWWLJDUYYURG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate

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